2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

Medicinal Chemistry Structure–Activity Relationship Lead Optimization

2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid (CAS 618393-01-4; molecular formula C₂₁H₁₁ClF₃NO₃; molecular weight 417.77 g/mol) is a synthetic small molecule belonging to the 2-aryl-quinoline-4-carboxylic acid family. It features a quinoline-4-carboxylic acid core linked via a furan-2,5-diyl bridge to a 2-chloro-5-(trifluoromethyl)phenyl moiety, a substitution pattern that confers distinct physicochemical properties relative to other regioisomeric and 6-substituted quinoline analogs within the same scaffold class.

Molecular Formula C21H11ClF3NO3
Molecular Weight 417.8 g/mol
Cat. No. B12135593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid
Molecular FormulaC21H11ClF3NO3
Molecular Weight417.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)C(=O)O
InChIInChI=1S/C21H11ClF3NO3/c22-15-6-5-11(21(23,24)25)9-14(15)18-7-8-19(29-18)17-10-13(20(27)28)12-3-1-2-4-16(12)26-17/h1-10H,(H,27,28)
InChIKeySLOVGAFXCNPGAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid – Structural Identity and Compound-Class Context for Scientific Procurement


2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid (CAS 618393-01-4; molecular formula C₂₁H₁₁ClF₃NO₃; molecular weight 417.77 g/mol) is a synthetic small molecule belonging to the 2-aryl-quinoline-4-carboxylic acid family . It features a quinoline-4-carboxylic acid core linked via a furan-2,5-diyl bridge to a 2-chloro-5-(trifluoromethyl)phenyl moiety, a substitution pattern that confers distinct physicochemical properties relative to other regioisomeric and 6-substituted quinoline analogs within the same scaffold class [1]. The compound is primarily offered as a research-grade screening compound (typical purity ≥95%) for non-human, non-therapeutic investigational use .

Why 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid Cannot Be Interchanged with Regioisomeric or 6-Substituted Quinoline Analogs


Within the phenyl furan-quinoline-4-carboxylic acid series, the position and electronic nature of substituents on both the terminal phenyl ring and the quinoline core critically modulate target engagement, solubility, and cellular activity [1]. The target compound bears a 2-chloro-5-(trifluoromethyl)phenyl group—a specific regioisomeric arrangement that positions the electron-withdrawing chloro and trifluoromethyl substituents ortho and meta to the furan linkage, respectively. This contrasts with the 3-(trifluoromethyl)phenyl regioisomers (e.g., CAS 618393-27-4) and 6-substituted quinoline variants (e.g., 6-chloro, 6-fluoro, 6-methyl, or 6-bromo analogs) that populate commercial screening libraries . Published structure–activity relationship (SAR) campaigns on this scaffold demonstrate that even minor substituent changes (e.g., moving from an unsubstituted phenyl to a 2-chloro-substituted phenyl, or adding a 6-methoxy group to the quinoline) produce quantifiable shifts in biochemical potency (EC₅₀), maximum efficacy (Eₘₐₓ), and kinetic solubility [1]. Consequently, generic substitution with a close analog risks non-overlapping biological profiles that can confound lead optimization or chemical biology workflows.

Quantitative Differentiation Evidence for 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid versus Closest Analogs


Regioisomeric Differentiation: 2-Chloro-5-(trifluoromethyl)phenyl versus 3-(Trifluoromethyl)phenyl Substitution Patterns

The target compound incorporates a 2-chloro-5-(trifluoromethyl)phenyl substituent attached to the furan ring at the 5-position. The closest commercially available regioisomer, 6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid (CAS 618393-27-4), differs in two critical respects: (i) the chloro group is relocated from the terminal phenyl ring (position 2) to the quinoline 6-position, and (ii) the trifluoromethyl group is shifted from phenyl position 5 to phenyl position 3. These structural changes alter the electronic landscape, hydrogen-bonding capacity, and steric profile of the molecule, which are known to affect binding poses within defined protein pockets such as the RAD51 LFDE (Zone II) hot spot [1]. Although direct head-to-head biochemical comparison data for these two specific regioisomers have not been published, SAR data from a closely related phenyl furan-quinoline-4-carboxylic acid series demonstrate that ortho-substitution on the phenyl ring (e.g., 2-methoxy, 2-hydroxy, 2-methyl, 2-fluoro) produces measurable shifts in ELISA EC₅₀ values relative to the unsubstituted parent scaffold [1].

Medicinal Chemistry Structure–Activity Relationship Lead Optimization

Absence of Quinoline 6-Substituent: Differentiation from 6-Chloro, 6-Fluoro, 6-Bromo, and 6-Methyl Analogs

The target compound bears no substituent at the quinoline 6-position, distinguishing it from a cluster of commercially available analogs that carry 6-chloro (CAS 618393-27-4), 6-fluoro (CAS 618393-24-1), 6-bromo, and 6-methyl (CAS not publicly assigned) groups. In the phenyl furan-quinoline-4-carboxylic acid series, SAR studies demonstrate that modification of the quinoline moiety significantly affects biochemical activity: methoxy, trifluoromethyl, ethyl, bromine, hydroxyl, and amine substituents introduced at the quinoline core (compounds 13–19 in the Ferrandi series) produced EC₅₀ values spanning from low micromolar to >60 μM in the RAD51-BRC4 ELISA assay, with corresponding impacts on cellular homologous recombination (HR) inhibition and synergy with olaparib in BxPC-3 pancreatic cancer cells [1]. The absence of a 6-substituent on the target compound confers a distinct physicochemical profile—altered LogP, aqueous solubility, and metabolic stability—relative to 6-halogenated or 6-alkylated congeners, which is relevant for both biochemical assay performance and cellular permeability [1][2].

Medicinal Chemistry ADMET Profiling Chemical Biology

Physicochemical Differentiation: Calculated Lipophilicity and Kinetic Solubility Benchmarking within the Phenyl Furan-Quinoline-4-Carboxylic Acid Series

Kinetic solubility is a critical parameter governing compound behavior in biochemical and cell-based assays. In the phenyl furan-quinoline-4-carboxylic acid series, the parent (unsubstituted phenyl, unsubstituted quinoline) scaffold—compound 1 in Ferrandi et al.—exhibited a kinetic solubility of 234 ± 9 μM in PBS, placing it among the most soluble members of the series [1]. The target compound differs from this parent scaffold by carrying a 2-chloro-5-(trifluoromethyl)phenyl substituent, which is expected to substantially increase lipophilicity (by ~1.5–2.5 LogP units based on the additive contributions of chloro and trifluoromethyl groups) relative to the unsubstituted phenyl congener [1][2]. This predicted shift in solubility–lipophilicity balance differentiates the target compound from both the more hydrophilic unsubstituted-phenyl analogs and the more hydrophobic 6-halogenated analogs, positioning it in a distinct physicochemical space that may be advantageous for membrane permeability in cellular assays while retaining adequate aqueous solubility for in vitro testing [1].

Physicochemical Profiling Drug Discovery Solubility

Synthetic Tractability: the 2-Chloro Substituent as a Modular Handle for Downstream Derivatization

The 2-chloro substituent on the terminal phenyl ring of the target compound serves as a synthetically addressable handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), enabling late-stage diversification of the scaffold [1]. This contrasts with analogs bearing only a trifluoromethyl group on the phenyl ring (e.g., CAS 618393-27-4 and 618393-24-1), which lack an aryl halide handle and therefore require de novo synthesis for each phenyl-ring variant. The Pfitzinger reaction-based synthetic route employed for the phenyl furan-quinoline-4-carboxylic acid scaffold—condensation of isatins with acetylfuran derivatives followed by Suzuki coupling—has been established in the published literature, providing a validated pathway for analog generation [1]. The ortho-chloro substitution pattern is particularly advantageous because it avoids steric hindrance issues that can impede coupling at the para position while maintaining reactivity toward Pd(0) oxidative addition [1].

Synthetic Chemistry Cross-Coupling Library Synthesis

Recommended Application Scenarios for 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid Based on Differentiated Evidence


Focused Library Design for RAD51-BRCA2 Protein–Protein Interaction Inhibitor SAR Expansion

The target compound occupies a specific regioisomeric niche—2-chloro-5-(trifluoromethyl)phenyl with an unsubstituted quinoline—that is absent from most commercial screening collections, which are dominated by 3-(trifluoromethyl)phenyl and 6-substituted quinoline variants. Medicinal chemistry teams pursuing SAR around the phenyl furan-quinoline-4-carboxylic acid scaffold for RAD51-BRCA2 PPI inhibition (or related DNA damage response targets) can use this compound to probe the ortho-chloro/trifluoromethyl substitution vector on the terminal phenyl ring, a region known to modulate ELISA EC₅₀ values by >5-fold relative to the unsubstituted phenyl parent in this scaffold class [1].

Late-Stage Diversification Intermediate for Parallel Library Synthesis

The presence of the aryl chloride at the phenyl 2-position makes this compound a strategic procurement choice as a diversification-ready intermediate. Using well-established Suzuki–Miyaura or Buchwald–Hartwig coupling protocols, the 2-chloro substituent can be replaced with aryl, heteroaryl, or amine groups in a single step to generate focused analog libraries [1]. This contrasts with non-halogenated regioisomers (e.g., 3-CF₃-phenyl analogs), which would require multi-step de novo synthesis for each new phenyl-ring variant.

Physicochemical Benchmarking and Assay Qualification in the 2-Aryl-Quinoline-4-Carboxylic Acid Chemical Space

The predicted intermediate lipophilicity of the target compound (positioned between the highly soluble unsubstituted-phenyl parent scaffold at 234 ± 9 μM kinetic solubility and the poorly soluble 6-halogenated, multi-substituted variants) makes it a useful reference compound for physicochemical profiling studies [1][2]. It can serve as a calibration standard for LogP–solubility correlation models, DMSO stock solution stability assessments, and non-specific binding assays within the 2-aryl-quinoline-4-carboxylic acid chemotype, supporting robust assay development prior to large-scale screening campaigns.

Computational Chemistry and in Silico Screening Validation

The target compound was identified through a virtual screening (VS) campaign targeting the RAD51 LFDE (Zone II) pocket, establishing its relevance as a validation ligand for computational docking and pharmacophore modeling workflows [1]. Computational chemistry groups can procure this compound as a positive control or test ligand to benchmark docking scores, molecular dynamics simulation protocols, and inverse virtual screening pipelines applied to the phenyl furan-quinoline-4-carboxylic acid scaffold, leveraging the published structural and biochemical context for the compound class.

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